molecular formula C17H19NO2 B8648143 N-Methoxy-N-methyl-3,3-diphenyl-propionamide

N-Methoxy-N-methyl-3,3-diphenyl-propionamide

Cat. No. B8648143
M. Wt: 269.34 g/mol
InChI Key: RZJZCDMWLPKNNU-UHFFFAOYSA-N
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Patent
US08765730B2

Procedure details

To a solution of 3,3-diphenylpropionic acid (CAS RN: [606-83-7], 1.5 g) in DMF (17 mL) was added TBTU (2.98 g) and Et3N (2.1 mL) at 0° C. The reaction mixture was stirred at rt for 10 min and again cooled down to 0° C. N,O-dimethylhydroxylamine hydrochloride (0.78 g) was added and the mixture was stirred at rt for 1 hour. A saturated aqueous solution of NaHCO3 was added, the phases were separated and the inorganic one was extracted with TBME (2×). The combined organic layers were washed with 1N aqueous KHSO4 and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (EtOAc/n-heptane 1:1) to yield the title compound (1.52 g, 85%) as a colorless oil, MS (ESI+): m/z=270.2 ([M+H]+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9](O)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN([C:21]([O:25][N:26]1N=NC2C=CC=C[C:27]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.Cl.CNOC.C([O-])(O)=O.[Na+]>CN(C=O)C.CCN(CC)CC>[CH3:21][O:25][N:26]([CH3:27])[C:9](=[O:10])[CH2:8][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1
Name
Quantity
2.98 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
17 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.1 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.78 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
again cooled down to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the inorganic one was extracted with TBME (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N aqueous KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (EtOAc/n-heptane 1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CON(C(CC(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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